molecular formula C25H26N2O4 B11820097 (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate

Cat. No.: B11820097
M. Wt: 418.5 g/mol
InChI Key: CIQBOPRSNRFFSX-UHFFFAOYSA-N
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Description

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate is a complex organic compound with a unique structure that includes benzyloxy groups and a dimethylamino methyleneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate typically involves multiple stepsThe dimethylamino methyleneamino group is then introduced via a condensation reaction with dimethylamine and a suitable aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyloxy groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate involves its interaction with specific molecular targets. The dimethylamino methyleneamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzyloxy groups may enhance the compound’s binding affinity or stability within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-(dimethylaminomethylideneamino)-4,5-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C25H26N2O4/c1-27(2)18-26-22-15-24(31-17-20-12-8-5-9-13-20)23(14-21(22)25(28)29-3)30-16-19-10-6-4-7-11-19/h4-15,18H,16-17H2,1-3H3

InChI Key

CIQBOPRSNRFFSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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